molecular formula C15H16BrNO2 B186088 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide CAS No. 353466-89-4

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide

Cat. No.: B186088
CAS No.: 353466-89-4
M. Wt: 322.2 g/mol
InChI Key: COIGSIMGQRLSOY-UHFFFAOYSA-N
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Description

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

    Amidation Reaction: The 5-bromofuran is then reacted with 4-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-substituted furan derivatives.

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-bromophenyl)furan-2-carboxamide
  • 5-bromoindole-2-carboxylic acid hydrazone derivatives

Uniqueness

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c16-14-10-9-13(19-14)15(18)17-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIGSIMGQRLSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365064
Record name 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353466-89-4
Record name 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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